3,3-Dimethylbutane-1-sulfinyl chloride
Description
Significance of Sulfur-Containing Functional Groups in Advanced Chemical Synthesis
Sulfur-containing functional groups are integral to modern chemical synthesis for several reasons. The sulfur atom can exist in multiple oxidation states, allowing for a diverse range of chemical transformations. Functional groups such as sulfoxides, sulfones, and sulfonamides are common motifs in pharmaceuticals, agrochemicals, and materials science. A key feature of many sulfur-containing compounds, particularly sulfoxides, is the existence of a stable stereocenter at the sulfur atom, which is crucial for asymmetric synthesis.
Overview of Sulfinyl Chloride Chemistry within Academic Contexts
Sulfinyl chlorides, in general, are primarily utilized as precursors for the synthesis of other sulfur-containing compounds. Their reaction with nucleophiles, such as alcohols, amines, and organometallic reagents, provides access to sulfinate esters, sulfinamides, and sulfoxides, respectively. The chemistry of sulfinyl chlorides is a well-established area of study, with a rich history in the development of new synthetic methodologies.
Research Landscape for Alkanesulfinyl Chlorides: Historical Trajectories and Contemporary Trends
Historically, research on alkanesulfinyl chlorides has been driven by the need for efficient methods to introduce sulfur-containing functionalities into organic molecules. Early work focused on their basic reactivity and preparation. Contemporary research trends are more focused on the application of chiral alkanesulfinyl chlorides in asymmetric synthesis. The development of new catalytic methods for the enantioselective synthesis of sulfoxides often involves the use of sulfinyl chloride derivatives. There is also a growing interest in the use of sulfinyl chlorides in the synthesis of complex natural products and medicinally relevant compounds.
Structure
3D Structure
Properties
Molecular Formula |
C6H13ClOS |
|---|---|
Molecular Weight |
168.69 g/mol |
IUPAC Name |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
InChI Key |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCS(=O)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 3,3 Dimethylbutane 1 Sulfinyl Chloride Reactivity
Nucleophilic Substitution Pathways at the Sulfur Center
Nucleophilic substitution at the tricoordinate sulfur atom of sulfinyl chlorides is a primary mode of reactivity. These reactions are complex, with mechanisms that can be influenced by a variety of factors, including the nucleophile, solvent, and substrate structure. Unlike substitution at a carbon center, substitution at sulfur often involves hypervalent intermediates.
Nucleophilic substitution at a sulfonyl sulfur center, a close analog to the sulfinyl center, can proceed through an addition-elimination (A-E) mechanism. nih.govmdpi.com This pathway involves the initial attack of a nucleophile on the electrophilic sulfur atom, leading to the formation of a transient, hypervalent intermediate. mdpi.com This is followed by the expulsion of the leaving group, in this case, chloride. youtube.com For sulfonyl fluorides, the A-E mechanism is well-supported, involving the formation of an intermediate. mdpi.com While the chloride-chloride exchange in arenesulfonyl chlorides has been shown to proceed via a single transition state (SN2 mechanism), the more general reaction with other nucleophiles often invokes an addition-elimination pathway. nih.govmdpi.com
The intermediates formed during nucleophilic substitution at sulfur centers are often described as having a trigonal bipyramidal (TBP) geometry. researchgate.netjeeadv.ac.in In the context of sulfonyl compounds, evidence for such intermediates has been gathered from studies on the hydrolysis of β-sultams, where the reversible formation of a monoanionic TBP intermediate is indicated. rsc.orgresearchgate.net In these structures, the most electronegative atoms typically occupy the axial positions, while the less electronegative groups reside in the equatorial plane. libretexts.org The formation of this TBP intermediate allows for a stepwise process of bond formation and bond cleavage, distinguishing it from a concerted SN2-type displacement. researchgate.net The relief of steric strain upon moving from a tetrahedral ground state to a TBP transition state or intermediate can sometimes lead to an acceleration of the reaction rate. researchgate.net
The course of a nucleophilic substitution reaction is highly dependent on the properties of both the incoming nucleophile and the departing leaving group.
Nucleophile: Strong nucleophiles, particularly those with a negative charge, favor bimolecular (SN2-type) mechanisms where the nucleophile is involved in the rate-determining step. libretexts.orglibretexts.org Weaker, neutral nucleophiles like water or alcohols are more characteristic of unimolecular (SN1-type) pathways or solvolysis reactions where an intermediate is formed. libretexts.orglibretexts.org
Leaving Group: The efficiency of the substitution is also governed by the ability of the leaving group to depart and stabilize the negative charge it acquires. libretexts.orglibretexts.org Good leaving groups are typically weak bases. libretexts.org In the case of 3,3-Dimethylbutane-1-sulfinyl chloride, the chloride ion is a good leaving group, facilitating nucleophilic substitution at the sulfur center. pearson.com The rate-determining step of an SN1-type mechanism involves the departure of the leaving group. libretexts.org
Table 1: Factors Influencing Nucleophilic Substitution Pathways at Sulfur
| Factor | Favors SN1-like Pathway | Favors SN2-like Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻) |
| Leaving Group | Good (e.g., Cl⁻, Br⁻, I⁻) | Good (e.g., Cl⁻, Br⁻, I⁻) |
| Solvent | Polar Protic | Polar Aprotic |
| Substrate | Can stabilize positive charge | Sterically unhindered |
Kinetic solvent isotope effect (KSIE) studies, which compare reaction rates in H₂O versus D₂O, are powerful tools for elucidating reaction mechanisms. nih.gov For the solvolysis of sulfonyl chlorides, KSIE (kH₂O/kD₂O) values are typically greater than 1, indicating that O-H bond breaking is involved in the transition state of the rate-determining step. nih.gov For instance, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride yields KSIE values around 1.56. nih.gov These values suggest significant bond breaking of the S-Cl bond in the transition state. nih.gov Such studies on this compound would be expected to yield similar results, pointing towards a mechanism with considerable charge separation and nucleophilic involvement from the solvent in the transition state.
Table 2: Kinetic Solvent Isotope Effects for the Hydrolysis of Various Sulfonyl Chlorides at 20°C
| Compound | kH₂O/kD₂O |
| Methanesulfonyl chloride | 1.568 ± 0.006 |
| Benzenesulfonyl chloride | 1.564 ± 0.006 |
| p-Toluenesulfonyl chloride | 1.533 ± 0.005 |
| p-Nitrobenzenesulfonyl chloride | 1.597 ± 0.005 |
Data sourced from Kevill, D. N. (2022). nih.gov
While nucleophilic substitution at carbon is well-categorized into SN1 and SN2 pathways, the distinction at a sulfur center is more nuanced but follows similar principles. masterorganicchemistry.comulethbridge.ca
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks as the leaving group departs. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (bimolecular). ulethbridge.cayoutube.com For a primary substrate like this compound, an SN2-type mechanism is generally favored due to the lack of steric hindrance around the sulfur atom and the instability of a potential primary sulfonylium cation. libretexts.org This pathway results in an inversion of configuration at the reaction center. ulethbridge.ca
SN1 Mechanism: This is a stepwise process where the leaving group first departs to form a carbocation-like intermediate (a sulfonylium cation), which is then rapidly attacked by the nucleophile. youtube.com The rate-determining step is the formation of this intermediate, so the reaction rate depends only on the substrate concentration (unimolecular). masterorganicchemistry.comyoutube.com This pathway is favored for substrates that can form stable intermediates and is often associated with weak nucleophiles and polar protic solvents that can stabilize the ionic intermediate. libretexts.orglibretexts.org
Given the primary nature of the alkyl group in this compound, the SN2 or a related associative pathway (like addition-elimination) is the more probable route for its nucleophilic substitution reactions. libretexts.org
Radical Reaction Mechanisms Involving Sulfinyl Species
Beyond ionic pathways, sulfinyl and sulfonyl chlorides can also participate in radical reactions. researchgate.netmagtech.com.cn The S-Cl bond can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). researchgate.net These sulfonyl radicals are versatile intermediates in organic synthesis. researchgate.net For instance, the thermal decomposition of sulfonyl chloride groups in chlorosulfonated polyethylene (B3416737) has been shown to proceed via a radical mechanism involving the simultaneous cleavage of the carbon–sulfur and sulfur–chlorine bonds. researchgate.net In other systems, electron transfer from a sulfur atom can lead to a sulfur-centered radical cation, which can then fragment. stackexchange.com While less common than nucleophilic substitution, these radical pathways represent an alternative mode of reactivity for compounds like this compound, potentially leading to different product profiles under specific reaction conditions.
Based on a thorough review of the available scientific literature, detailed mechanistic studies focusing specifically on This compound are not publicly available. As a result, it is not possible to provide the in-depth, data-driven article requested within the strict confines of the provided outline.
The specific research findings required to populate the sections on sulfinyl radical generation and reactivity, radical addition and coupling processes, Hammett plot analyses, rearrangement pathways, and transition state characterizations for this particular compound have not been published in accessible scientific journals or databases.
To maintain scientific accuracy and adhere to the user's instructions of not introducing information outside the explicit scope, the article cannot be generated. Any attempt to do so would involve speculating or extrapolating from other, unrelated compounds, which would violate the core requirements of the request.
Applications of 3,3 Dimethylbutane 1 Sulfinyl Chloride in Advanced Organic Synthesis
Role as an Electrophilic Building Block in C-S Bond Formation
The sulfur atom in 3,3-dimethylbutane-1-sulfinyl chloride is highly electrophilic, making the compound an excellent substrate for nucleophilic attack. This reactivity is fundamental to its role in forming new carbon-sulfur (C-S) bonds, a critical transformation in organosulfur chemistry. The reaction with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a direct route to sulfoxides.
In this process, the organometallic reagent attacks the electrophilic sulfur center, displacing the chloride anion and establishing a new C-S bond. This reaction is a cornerstone for introducing the 3,3-dimethylbutylsulfinyl group into organic molecules. The resulting sulfoxides are themselves important synthetic intermediates, which can be further oxidized to sulfones or reduced to sulfides, demonstrating the utility of this compound as a gateway to diverse organosulfur compounds.
Synthetic Utility in Sulfinamide and Sulfinate Ester Synthesis
Beyond C-S bond formation, this compound is extensively used in the synthesis of sulfinamides and sulfinate esters through reactions with nitrogen and oxygen nucleophiles, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and are crucial intermediates in asymmetric synthesis. nih.gov
The reaction with primary or secondary amines, typically in the presence of a base to neutralize the hydrogen chloride byproduct, readily affords the corresponding sulfinamides. nih.govorganic-chemistry.org This transformation is generally high-yielding and tolerates a wide range of functional groups on the amine component. organic-chemistry.org Similarly, reaction with alcohols or phenols leads to the formation of sulfinate esters. This esterification is often a key step in the preparation of chiral sulfoxides, as detailed in the following section. The general utility of sulfinyl chlorides as precursors for these compounds is well-established. nih.gov
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary or Secondary Amine (R₂NH) | Sulfinamide | Inert solvent (e.g., THF, CH₂Cl₂), often with a base (e.g., Et₃N) |
| Alcohol (R'OH) | Sulfinate Ester | Inert solvent (e.g., THF, CH₂Cl₂), often with a base (e.g., pyridine) |
| Ammonia (B1221849) (NH₃) | Primary Sulfinamide | Biphasic system (e.g., aq. NH₃/ethyl acetate) at 0 °C |
| Carbamate | N-Acylsulfinamide | Inert solvent, with a base |
One of the most significant applications of sulfinyl chlorides, including this compound, is in the stereoselective synthesis of chiral sulfinyl compounds. nih.gov Chiral sulfoxides and sulfinamides are powerful chiral auxiliaries and ligands in asymmetric catalysis. The reaction of a racemic sulfinyl chloride with a chiral, non-racemic alcohol produces a mixture of diastereomeric sulfinate esters. These diastereomers can often be separated by chromatography or crystallization. Subsequent reaction of a separated diastereomer with an organometallic reagent proceeds with inversion of configuration at the sulfur atom, yielding an enantiomerically pure sulfoxide (B87167). This is the basis of the renowned Andersen sulfoxide synthesis.
Commonly used chiral alcohols include menthol (B31143) and sugar derivatives like diacetone-D-glucose (DAG). acs.org The choice of chiral auxiliary and reaction conditions can significantly influence the diastereoselectivity of the initial esterification step. acs.org
To overcome the 50% theoretical yield limitation of separating diastereomers, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. mdpi.com In the context of sulfinyl chlorides, DKR allows for the conversion of an entire racemic mixture into a single, desired diastereomer. nih.govacs.org This is achieved by establishing conditions where the stereocenters of the starting sulfinyl chloride can interconvert (racemize) while reacting with a chiral nucleophile. The chiral nucleophile reacts at a significantly different rate with each enantiomer of the sulfinyl chloride, effectively funneling the rapidly racemizing starting material into a single product diastereomer.
For instance, the reaction of racemic sulfinyl chlorides with a chiral alcohol like diacetone-D-glucose, in the presence of specific catalysts, can lead to the formation of one diastereomeric sulfinate ester in high yield and excellent diastereoselectivity. acs.org This approach provides an efficient route to enantiopure sulfinate esters, which are versatile precursors for other chiral sulfur compounds. nih.govresearchgate.net
| Sulfinyl Chloride Type | Chiral Inducer | Catalyst/Base | Outcome |
|---|---|---|---|
| Methane sulfinyl chloride | Diacetone-D-glucose (DAG) | Pyridine or ⁱPr₂NEt | Enantioselective synthesis of diastereomerically pure sulfinate esters. acs.org |
| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose (DAG) | Pyridine or ⁱPr₂NEt | Opposite stereodirecting effect of the base allows access to both product isomers. acs.org |
Precursor for Sulfinimidoyl Chlorides and Related Derivatives
This compound serves as an indirect precursor to sulfinimidoyl chlorides and their derivatives. The synthesis typically involves a two-step process. First, the sulfinyl chloride is converted into a sulfinamide by reaction with an appropriate amine. nih.gov Subsequently, the sulfinamide is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, to yield the corresponding sulfinimidoyl chloride. nih.govnih.gov
Sulfinimidoyl chlorides are reactive intermediates that can be further functionalized by reaction with various nucleophiles, providing access to a wide range of sulfur-nitrogen compounds, including sulfonimidamides, which have applications in medicinal chemistry. nih.govnih.gov
Integration into Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. The high reactivity of sulfinyl chlorides like this compound makes them suitable candidates for integration into such processes.
While specific examples detailing the integration of this compound into complex MCRs are not extensively documented, its role as a potent electrophile allows for its potential use as a trapping agent for nucleophilic intermediates generated in situ during a cascade sequence. For example, a nucleophile formed during an organocatalyzed cascade could be intercepted by the sulfinyl chloride to introduce the 3,3-dimethylbutylsulfinyl moiety, thereby increasing molecular complexity in a single pot.
Contributions to the Synthesis of Complex Organosulfur Scaffolds
The chemical transformations enabled by this compound contribute significantly to the synthesis of complex organosulfur scaffolds. The ability to generate stereodefined sulfoxides and sulfinamides is particularly crucial. nih.gov These chiral building blocks can be incorporated into larger molecules, where the sulfinyl group can act as a chiral auxiliary to direct subsequent stereoselective reactions, or it can be a key component of the final target's pharmacophore. nih.gov
The synthesis of sulfinate esters, sulfinamides, and sulfoxides from this single precursor provides chemists with a toolkit to access a diverse array of sulfur-containing structures. These structures are integral to the development of new pharmaceuticals, advanced materials, and chiral ligands for asymmetric catalysis, underscoring the importance of this compound in modern organic synthesis.
Enabling Methodologies for Sulfonyl Exchange Chemistry
Extensive research of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound in enabling methodologies for sulfonyl exchange chemistry. Sulfonyl exchange reactions are a fundamental class of transformations in organic synthesis, allowing for the interconversion of sulfonyl-containing functional groups. These reactions typically involve the transfer of a sulfonyl group (R-SO₂-) from a donor molecule to an acceptor.
Due to the absence of specific research data, a detailed discussion of its application, including data tables on reaction scope, yields, and conditions for sulfonyl exchange chemistry, cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a reagent in this area of organic synthesis.
Computational and Theoretical Studies of Alkanesulfinyl Chlorides
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling detailed exploration of molecular systems. For alkanesulfinyl chlorides, including 3,3-Dimethylbutane-1-sulfinyl chloride, these methods elucidate the electronic structure and predict chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions. DFT studies on related sulfonyl chlorides have shown that these reactions often proceed via a single transition state, consistent with an SN2 mechanism. researchgate.net The calculations can reveal the geometric and electronic structure of reactants, transition states, and products, providing a comprehensive picture of the reaction pathway. For this compound, DFT could be employed to model its reactions, such as nucleophilic substitution at the sulfur atom, and to understand how the bulky tert-butyl group influences the reaction barrier and mechanism.
Ab initio and semi-empirical methods are also valuable for analyzing reaction pathways. researchgate.net Ab initio methods, based on first principles of quantum mechanics, can provide highly accurate results for smaller systems and serve as benchmarks for other methods. researchgate.net For instance, highly correlated ab initio calculations have been used to map the potential energy surfaces of reactions involving chlorine atoms. researchgate.net Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less expensive alternative for larger molecules, though with some trade-off in accuracy. researchgate.net The study of the reaction between a hydroxyl radical and nitrosyl chloride using CASSCF calculations, an ab initio method, revealed the formation of a reactive complex prior to the transition state. osti.gov Such detailed analyses for this compound would clarify the step-by-step process of its chemical transformations.
Modeling of Potential Energy Surfaces and Transition States
The potential energy surface (PES) is a cornerstone concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netresearchgate.netmdpi.com By mapping the PES, chemists can identify stable molecules (minima on the PES) and the transition states that connect them (saddle points on the PES). researchgate.net For reactions of this compound, modeling the PES would allow for the determination of activation energies and the visualization of the reaction coordinate. researchgate.netbgsu.edu This is crucial for predicting reaction rates and understanding the factors that control selectivity. The shape of the PES is sensitive to a balanced description of nondynamical and dynamical electron correlation, particularly around transition states and conical intersections. bgsu.edu
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations provide a quantitative measure of this reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in this regard. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy reflects its electron-donating ability. For sulfonyl chlorides, the sulfonyl group is electron-withdrawing, which lowers the energy of the LUMO and makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. fiveable.me
The Molecular Electrostatic Potential (MEP) is another powerful descriptor that visualizes the charge distribution in a molecule. The MEP map would show regions of positive potential (electron-deficient) and negative potential (electron-rich), indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would highlight the electrophilic nature of the sulfur atom.
Conformational Analysis and Steric Effects in Sulfur Chemistry
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity and physical properties. imperial.ac.uk For this compound, the bulky tert-butyl group introduces significant steric hindrance. Conformational analysis, often performed using computational methods, can determine the most stable conformations and the energy barriers between them. youtube.comresearchgate.net
In sulfur-containing heterocycles, the interplay of steric and stereoelectronic effects dictates the preferred conformations. acs.org For acyclic systems like this compound, rotation around the C-S bond will be a key conformational feature. The large size of the tert-butyl group will likely favor conformations that minimize steric repulsion with the sulfinyl chloride group. nih.gov This steric hindrance can also influence the accessibility of the sulfur atom to incoming nucleophiles, thereby affecting reaction rates. researchgate.net
Investigation of Noncovalent Interactions and Intermolecular Forces
Noncovalent interactions, though weaker than covalent bonds, play a crucial role in determining the structure and properties of molecular systems, including those in biological contexts. rsc.orgnih.gov Sulfur atoms are known to participate in a variety of noncovalent interactions, such as hydrogen bonds, halogen bonds, and interactions with π-systems. rsc.orgnih.govsoton.ac.uk The polarizability of the sulfur atom is a key factor in these interactions. nih.gov
In the context of this compound, intermolecular forces will govern its physical properties in the condensed phase, such as its boiling point and solubility. Computational studies can quantify the strength and nature of these interactions. For instance, the sulfur atom can act as a Lewis base, and the chlorine atom can participate in halogen bonding. The study of noncovalent interactions is also critical in drug design, where sulfur-containing functional groups often play a key role in ligand-receptor binding. researchgate.netacs.org
Advanced Spectroscopic Elucidation and Structural Characterization in Sulfinyl Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including 3,3-dimethylbutane-1-sulfinyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different sets of non-equivalent protons. The tert-butyl group, with its nine equivalent protons, would give rise to a sharp singlet. The two methylene (B1212753) groups (CH₂) would appear as multiplets, likely complex due to their diastereotopicity arising from the chiral sulfur center. The methylene group directly attached to the electron-withdrawing sulfinyl chloride group (-S(O)Cl) would be significantly deshielded and resonate at a lower field compared to the other methylene group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated. The quaternary carbon of the tert-butyl group, the three equivalent methyl carbons, and the two non-equivalent methylene carbons would each produce a unique resonance. Similar to the proton spectrum, the carbon atom of the methylene group bonded to the sulfinyl chloride moiety would be the most downfield-shifted among the aliphatic carbons due to the inductive effect of the sulfur-oxygen and sulfur-chlorine bonds.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| (CH₃)₃C- | ~1.0 | ~30 | Singlet |
| (CH₃)₃C - | - | ~32 | - |
| -C-CH₂ -CH₂-S(O)Cl | ~1.8 | ~45 | Multiplet |
| -CH₂-CH₂ -S(O)Cl | ~3.5-4.0 | ~65-70 | Multiplet |
Note: The predicted chemical shifts are estimates based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.
Heteronuclear Correlation Spectroscopy (e.g., HSQC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be employed to definitively assign the proton and carbon signals. An HSQC experiment correlates the signals of directly bonded protons and carbons, allowing for the unambiguous assignment of the CH₂ groups in the neohexyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption band would be due to the S=O stretching vibration of the sulfinyl chloride group. This band is typically strong and appears in the region of 1130-1160 cm⁻¹. The exact frequency can provide information about the electronic environment of the sulfinyl group.
Other expected characteristic absorptions include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the alkyl chain.
C-H bending: Medium to strong bands in the 1365-1470 cm⁻¹ region, corresponding to the bending vibrations of the methyl and methylene groups. The presence of the tert-butyl group would likely give rise to a characteristic doublet around 1365 and 1395 cm⁻¹.
S-Cl stretching: A weaker absorption band is expected in the far-infrared region, typically below 700 cm⁻¹, corresponding to the S-Cl bond stretch.
IR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. For instance, in a reaction where the sulfinyl chloride is converted to a sulfoxide (B87167) or a sulfinate ester, the disappearance of the characteristic S=O stretching frequency of the starting material and the appearance of new bands corresponding to the product's functional groups can be readily observed.
Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| S=O Stretch | 1130 - 1160 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend (CH₃, CH₂) | 1365 - 1470 | Medium-Strong |
| S-Cl Stretch | < 700 | Weak-Medium |
Mass Spectrometry (MS) for Product Identification and Intermediate Detection
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification.
For this compound, the molecular ion peak [M]⁺ would be expected, although it may be of low abundance due to the lability of the molecule. The isotopic pattern of the molecular ion would be characteristic, showing a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:
Loss of Chlorine: A common fragmentation pathway for sulfinyl chlorides is the cleavage of the S-Cl bond to give a sulfinyl cation [R-S=O]⁺.
Loss of SO: The molecular ion could lose a molecule of sulfur monoxide (SO) to give an alkyl chloride radical cation.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom could occur.
Fragmentation of the Alkyl Chain: The neohexyl group would be expected to fragment, with the loss of a tert-butyl radical being a prominent pathway, leading to a stable tert-butyl cation at m/z 57.
The high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and confirmation of the molecular formula.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
A key structural feature that X-ray crystallography would reveal is the geometry around the chiral sulfur atom. The sulfinyl group has a trigonal pyramidal geometry, and the analysis would confirm the bond lengths of the S=O and S-Cl bonds, as well as the C-S-O and C-S-Cl bond angles. Furthermore, the crystal structure would elucidate the packing of the molecules in the crystal lattice and reveal any significant intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which can influence the physical properties of the compound. To date, no public crystal structure data for this compound has been reported.
Future Research Directions and Emerging Areas in 3,3 Dimethylbutane 1 Sulfinyl Chloride Chemistry
Development of Novel Stereoselective Synthetic Methodologies
Currently, there is a notable absence of published research focusing specifically on the stereoselective synthesis involving 3,3-dimethylbutane-1-sulfinyl chloride. However, the development of such methodologies represents a significant and promising area for future investigation. The bulky 3,3-dimethylbutyl (neopentyl) group is anticipated to exert substantial steric influence, which could be harnessed to achieve high levels of stereocontrol in asymmetric synthesis.
Future research could focus on the reaction of this compound with chiral alcohols to form diastereomeric sulfinate esters. The separation of these diastereomers, followed by nucleophilic substitution at the sulfur center, would provide a viable route to enantiomerically pure sulfoxides and other chiral sulfinyl derivatives. The steric hindrance of the neopentyl group could enhance the stability of the sulfinate esters and potentially lead to greater diastereoselectivity in their formation. smolecule.com
Another promising avenue is the use of this compound in the synthesis of chiral sulfinamides, which are valuable auxiliaries in asymmetric synthesis. smolecule.com The reaction with chiral amines or ammonia (B1221849) in the presence of a chiral catalyst could afford optically active sulfinamides. The bulky substituent may play a crucial role in the facial selectivity of subsequent reactions involving the derived sulfinylimines.
Table 1: Hypothetical Stereoselective Reactions Employing this compound
| Reaction Type | Chiral Reactant/Catalyst | Potential Product | Expected Benefit of Neopentyl Group |
| Sulfinate Ester Formation | Chiral Alcohol (e.g., (-)-Menthol) | Diastereomeric Sulfinate Esters | Enhanced diastereoselectivity, improved stability for separation |
| Sulfinamide Synthesis | Chiral Amine or Chiral Catalyst | Enantiopure Sulfinamides | Increased facial shielding in derived imines, leading to higher asymmetric induction |
Exploration of Catalytic Transformations Involving Sulfinyl Chlorides
The exploration of catalytic transformations involving aliphatic sulfinyl chlorides, particularly sterically hindered ones like this compound, is an underdeveloped field. Future research in this area could unlock novel synthetic pathways and provide more efficient access to complex organosulfur compounds.
One potential direction is the development of transition-metal-catalyzed cross-coupling reactions. While sulfonyl chlorides have been more extensively studied in this context, the analogous reactions with sulfinyl chlorides are less common. A research focus could be on developing catalytic systems (e.g., based on palladium, nickel, or copper) that can activate the S-Cl bond of this compound for coupling with various organic partners, such as organoboron, organozinc, or organomagnesium reagents. The steric bulk of the neopentyl group would likely necessitate the use of specialized ligands to facilitate the catalytic cycle.
Furthermore, catalytic enantioselective reactions that directly utilize this compound are a highly attractive but challenging goal. This could involve the development of chiral Lewis acid or organocatalyst systems that can coordinate to the sulfinyl group and control the stereochemical outcome of its reactions with nucleophiles.
Advanced Applications in Targeted Covalent Probe Design and Chemical Biology
While sulfonyl fluorides have gained prominence as reactive groups for chemical biology probes, the corresponding sulfinyl chlorides remain largely unexplored in this context. There is a significant opportunity to investigate the potential of this compound in the design of targeted covalent probes. The sulfinyl chloride moiety is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues in proteins.
The bulky 3,3-dimethylbutyl group could offer advantages in terms of selectivity. This steric hindrance might disfavor reactions with sterically accessible nucleophiles on the protein surface, while allowing for reaction with more specifically targeted residues within a binding pocket. Future research could involve synthesizing derivatives of this compound that incorporate a recognition element for a specific protein target. The reactivity of these probes with key nucleophilic residues like cysteine, lysine, and serine could then be systematically evaluated.
Table 2: Potential Amino Acid Targets for this compound-Based Probes
| Amino Acid | Nucleophilic Group | Potential for Covalent Modification |
| Cysteine | Thiol (-SH) | High |
| Lysine | Amine (-NH2) | Moderate |
| Serine | Hydroxyl (-OH) | Moderate |
| Threonine | Hydroxyl (-OH) | Moderate |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low to Moderate |
Deeper Computational Probes into Complex Reaction Dynamics
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Future research should leverage computational methods, such as Density Functional Theory (DFT), to probe the dynamics of reactions involving this compound.
Computational studies could elucidate the transition state structures and activation energies for its reactions with various nucleophiles, providing insights into its reactivity and selectivity. For instance, modeling the stereoselective formation of sulfinate esters with chiral alcohols could help in understanding the origins of diastereoselectivity and guide the rational design of more effective synthetic protocols.
Moreover, computational modeling could be instrumental in predicting the outcomes of potential catalytic transformations. By simulating the elementary steps of a proposed catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), researchers could assess the feasibility of new reactions and identify promising catalyst/ligand combinations before embarking on extensive experimental work.
Design of New Reagents and Methodologies Based on Sulfinyl Radical Chemistry
The chemistry of sulfinyl radicals is a rapidly emerging field, with recent studies demonstrating their utility in organic synthesis. However, the generation of sulfinyl radicals from sulfinyl chlorides is not as well-established as their formation from other precursors like sulfinyl sulfones. A key future research direction would be to explore methods for the controlled generation of the 3,3-dimethylbutane-1-sulfinyl radical from its corresponding chloride.
This could involve photoredox catalysis or radical initiation to induce homolytic cleavage of the S-Cl bond. The resulting sterically hindered sulfinyl radical could exhibit unique reactivity in addition reactions to alkenes and alkynes. The neopentyl group might influence the regioselectivity and stereoselectivity of these radical additions.
Furthermore, the development of new reagents based on this compound for radical-based transformations is a promising avenue. For example, its use in dual radical addition/radical coupling reactions could provide a novel strategy for the synthesis of complex, sterically encumbered sulfoxides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
